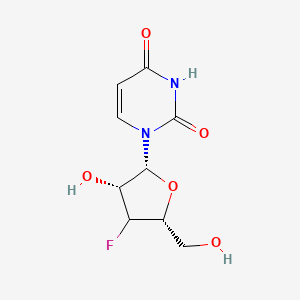
1-(3-Deoxy-3-fluoro-|A-D-xylofuranosyl)-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Deoxy-3-fluoro-|A-D-xylofuranosyl)-2,4(1H,3H)-pyrimidinedione is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Deoxy-3-fluoro-|A-D-xylofuranosyl)-2,4(1H,3H)-pyrimidinedione typically involves multiple steps, starting from a suitable sugar derivative and a pyrimidine base. The key steps may include:
Glycosylation: The attachment of the sugar moiety to the pyrimidine base.
Fluorination: Introduction of the fluorine atom at the 3-position of the sugar.
Deoxygenation: Removal of the hydroxyl group to form the deoxy derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective.
化学反応の分析
Types of Reactions
1-(3-Deoxy-3-fluoro-|A-D-xylofuranosyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of the pyrimidine ring.
Substitution: Substitution reactions at the fluorine or other positions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce different functional groups.
科学的研究の応用
1-(3-Deoxy-3-fluoro-|A-D-xylofuranosyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on nucleic acid synthesis and function.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 1-(3-Deoxy-3-fluoro-|A-D-xylofuranosyl)-2,4(1H,3H)-pyrimidinedione involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This may lead to the inhibition of viral replication or the induction of cell death in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in nucleic acid metabolism.
類似化合物との比較
Similar Compounds
Similar compounds include other nucleoside analogs such as:
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyl-5-iodouracil: Another fluorinated nucleoside analog.
2’-Deoxy-2’-fluoro-β-D-arabinofuranosylcytosine: A cytosine analog with similar properties.
Uniqueness
1-(3-Deoxy-3-fluoro-|A-D-xylofuranosyl)-2,4(1H,3H)-pyrimidinedione is unique due to its specific structure, which may confer distinct biological activities and chemical properties compared to other nucleoside analogs.
特性
分子式 |
C9H11FN2O5 |
|---|---|
分子量 |
246.19 g/mol |
IUPAC名 |
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6?,7+,8-/m1/s1 |
InChIキー |
FVBOTRDLABQYMI-PDVZPSIWSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)F)O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12407914.png)
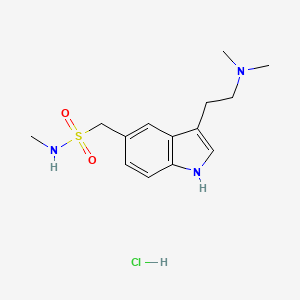

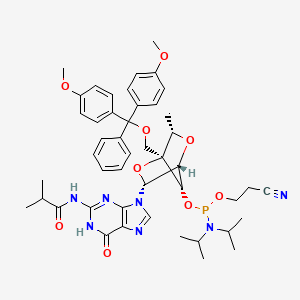
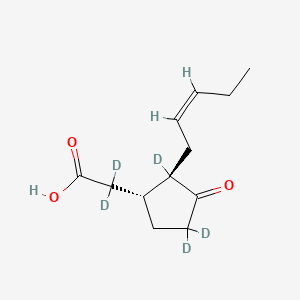
![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
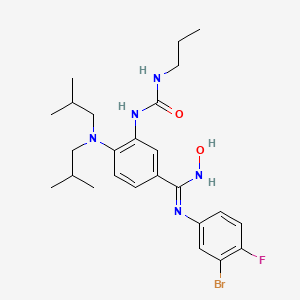
![(1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione](/img/structure/B12407957.png)
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)

![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)
![10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)

